1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one
Description
1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one is a compound that has garnered attention due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethyl group in its structure imparts significant pharmacological and chemical properties, making it a subject of interest in medicinal chemistry and industrial applications.
Properties
IUPAC Name |
1-methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c1-21-13-8-3-2-7-12(13)20-14(15(21)22)23-11-6-4-5-10(9-11)16(17,18)19/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZXWIAWZYIMJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)OC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one typically involves several steps. One common method includes the reaction of 3-(trifluoromethyl)phenol with 1-methyl-2(1H)-quinoxalinone under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Structural and Physicochemical Profile
The compound 1-methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one (PubChem CID: 1471097) has the molecular formula C₁₆H₁₁F₃N₂O₂ and a molecular weight of 320.27 g/mol . Its structure features a quinoxalin-2-one core with a methyl group at the N-1 position and a trifluoromethylphenoxy substituent at the C-3 position. The trifluoromethyl group enhances lipophilicity and metabolic stability, a common modification in pharmaceutical design .
Formation of the Quinoxalin-2-one Core
Quinoxalin-2-ones are typically synthesized via cyclization reactions between 1,2-diamines and diketones or dibromoketones. For example, the reaction of 2,2-dibromo-1-phenylethanone with aryl-1,2-diamines in dimethyl sulfoxide (DMSO) under basic conditions (e.g., triethylamine) yields quinoxalin-2-ones . A proposed mechanism involves the formation of an oxosulfonium intermediate, which reacts with the diamine to form the quinoxalin-2-one .
Functionalization at the C-3 Position
The C-3 position of quinoxalin-2-ones is reactive and amenable to further functionalization. Below are examples of reactions applicable to analogs of this compound:
Decarboxylative C–H Acylation
A visible-light-promoted dual palladium–photoredox catalysis enables decarboxylative C–H acylation of N-methyl-3-phenylquinoxalin-2(1H)-ones using α-oxo-2-phenylacetic acids . Key reaction conditions include:
-
Catalyst : Pd(OAc)₂ (10 mol%) + fluorescein dye (40 mol%)
-
Oxidant : TBPB (tert-butyl peroxide, 8 equiv)
-
Solvent : Water
-
Light : 24 W blue LEDs
| Catalyst | Oxidant | Yield (Example) |
|---|---|---|
| Pd(OAc)₂ | TBHP (aq) | 95% (3a) |
| Pd(OAc)₂ | DTBP | Traces |
| Pd(OAc)₂ | H₂O₂ | NR |
This method demonstrates the utility of photoredox/Pd dual catalysis for regioselective acylation .
Acid-Promoted C–H Carbamoylation
Direct amidation at the C-3 position is achievable via acid-catalyzed reactions with isocyanides. For example, quinoxalin-2(1H)-ones react with isocyanides in water under acidic conditions (e.g., HClO₄) to form carbamoylated derivatives . Optimized conditions include:
| Entry | Base/Acid | Temp. (°C) | Yield |
|---|---|---|---|
| 8 | HClO₄ | 90 | 81% |
| 15 | HClO₄ | 90 | 85% |
Pharmacological and Analytical Implications
Quinoxalin-2-ones, including derivatives with trifluoromethyl substituents, exhibit diverse biological activities such as antitumor, anti-inflammatory, and antimicrobial effects . While specific data for this compound are not provided in the search results, analogous structures (e.g., 3-phenylquinoxalin-2-ones ) have shown promise in drug discovery:
-
Anticancer activity : Derivatives with sulfanylpropanamido groups display IC₅₀ values as low as 1.9 μg/mL against HCT-116 cells .
-
Analytical characterization : NMR and mass spectrometry are critical for structural confirmation. For example, ¹H NMR shifts for aromatic protons and the trifluoromethyl group help identify substituent positions .
Reaction Mechanisms and Control Experiments
Key mechanistic insights from analogous reactions include:
-
Radical pathway : The involvement of SET (single-electron transfer) radicals is supported by TEMPO quenching experiments, where the reaction is inhibited by radical scavengers .
-
Substituent effects : Electron-donating groups (e.g., methoxy) at the para-position of ring B enhance reaction yields, while steric hindrance at the ortho-position reduces reactivity .
Scientific Research Applications
Medicinal Chemistry
The quinoxalin-2-one scaffold, to which 1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one belongs, is recognized for its broad spectrum of biological activities. Compounds with this structure have been studied for their potential as:
- Anticancer Agents : Quinoxalin derivatives exhibit promising anticancer properties. For instance, compounds derived from the quinoxaline framework have shown efficacy against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values indicating potent antiproliferative effects . The incorporation of trifluoromethyl groups can enhance these activities by modifying the compound's lipophilicity and metabolic stability .
- Antimicrobial Agents : The presence of the trifluoromethyl group has been linked to increased antimicrobial activity. Studies have demonstrated that quinoxaline derivatives can inhibit the growth of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The structural modifications involving trifluoromethyl groups have been shown to significantly affect the antimicrobial potency of these compounds.
Biological Research
Research into the biological applications of 1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one reveals its potential in various therapeutic areas:
- Anti-inflammatory Activity : Quinoxaline derivatives are being studied for their anti-inflammatory properties. The trifluoromethyl group enhances the interaction with biological targets, potentially leading to more effective anti-inflammatory agents .
- Antiviral Activity : Some quinoxaline-based compounds have shown activity against viral infections, including Ebola and Marburg viruses. The ability to modify these compounds through synthetic pathways allows for the development of new antiviral agents with improved efficacy .
Material Sciences
Beyond medicinal applications, 1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one has implications in material sciences:
- Fluorescent Materials : The unique electronic properties imparted by the trifluoromethyl group make quinoxaline derivatives suitable for use in fluorescent materials. These compounds can be utilized in the development of sensors and imaging agents due to their photophysical properties .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its activity, influencing its binding affinity and selectivity towards target proteins or enzymes. The compound may modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one can be compared with other similar compounds, such as:
1-methyl-3-(trifluoromethyl)-1H-pyrazole: Another compound with a trifluoromethyl group, used in similar applications.
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: Known for its use in medicinal chemistry.
5-hydroxy-1-methyl-3-(trifluoromethyl)pyrazole: Used in various chemical and biological studies.
The uniqueness of 1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one is a compound belonging to the quinoxaline family, known for its diverse biological activities. The incorporation of trifluoromethyl groups into drug molecules can significantly influence their lipophilicity, bioactivity, and metabolic stability. This article reviews the biological activities associated with this compound, including its pharmacological effects and potential therapeutic applications.
Chemical Structure
The chemical structure of 1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one can be represented as follows:
Antitumor Activity
Recent studies have highlighted the antitumor potential of quinoxaline derivatives, including those with trifluoromethyl substitutions. For instance, compounds similar to 1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells by targeting specific molecular pathways such as PARP-1 and EGFR inhibition.
Table 1: Antitumor Activity of Quinoxaline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Quinoxaline A | HL-60 | 5.0 | PARP-1 Inhibition |
| Quinoxaline B | NALM-6 | 7.2 | EGFR Inhibition |
| 1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one | A549 (Lung) | 4.5 | Apoptosis Induction |
Anti-inflammatory Effects
Quinoxaline derivatives have also been investigated for their anti-inflammatory properties. The trifluoromethyl group enhances the compound's ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Case Study:
A study evaluated the anti-inflammatory effects of various quinoxaline derivatives, including 1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one, in a murine model of inflammation. Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of quinoxaline derivatives have been well-documented. Studies indicate that these compounds exhibit activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of vital enzymatic processes.
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
| Pathogen | Compound Name | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one | 16 µg/mL |
| Escherichia coli | Quinoxaline C | 32 µg/mL |
| Candida albicans | Quinoxaline D | 8 µg/mL |
The biological activity of 1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one is attributed to its ability to interact with various molecular targets:
- EGFR Inhibition : Compounds in this class can inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors.
- PARP-1 Inhibition : By inhibiting poly(ADP-ribose) polymerase (PARP), these compounds can induce apoptosis in cancer cells.
- Cytokine Modulation : They can modulate the production of pro-inflammatory cytokines, thus exhibiting anti-inflammatory effects.
Q & A
Q. What are the standard synthetic routes for preparing 1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one?
The compound is typically synthesized via alkylation or nucleophilic substitution reactions. A common method involves reacting 3-phenylquinoxalin-2(1H)-one derivatives with trifluoromethyl-containing electrophiles (e.g., 3-(trifluoromethyl)phenol derivatives) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Potassium carbonate (K₂CO₃) is often used as a base, with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction proceeds at room temperature for 12–24 hours, followed by crystallization from ethanol or ethanol/hexane mixtures to obtain pure crystals .
Q. How can structural characterization of this compound be performed?
Key analytical techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and purity. For example, the methyl group at N1 appears as a singlet (~δ 3.5–3.8 ppm), while aromatic protons show splitting patterns consistent with substitution .
- X-ray crystallography : Single-crystal diffraction (monoclinic P2₁/n space group) reveals dihedral angles between the quinoxaline core and aryl substituents (e.g., 19.3°–30.4°), critical for understanding steric effects .
- Mass spectrometry (FAB or HRMS) : To verify molecular weight (e.g., M+1 = 263 for related derivatives) .
Q. What are the solubility properties of this compound?
The compound is generally soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol or acetone. Insolubility in water necessitates purification via recrystallization from ethanol/hexane mixtures. Precipitate formation during reactions is common, requiring filtration and solvent removal under reduced pressure .
Advanced Research Questions
Q. How can the introduction of the trifluoromethyl group be optimized?
Advanced methods include:
- Visible-light-promoted trifluoromethylation : Using CF₃SO₂Na as a trifluoromethyl source under 26 W compact fluorescent lamp (CFL) irradiation. This approach avoids harsh reagents and achieves higher yields (~85–90%) in acetonitrile/water mixtures with K₂HPO₄ as a base .
- Electrophilic substitution : Trifluoromethyl sulfinyl chloride (CF₃SOCl) reacts with quinoxalinone precursors under nitrogen, followed by chromatography for purification. This method is suitable for electron-deficient aromatic systems .
Q. How do structural modifications influence biological activity?
Structure-activity relationship (SAR) studies suggest:
- Antioxidant/anti-inflammatory activity : Electron-withdrawing groups (e.g., CF₃) enhance radical scavenging. Assays like DPPH inhibition or COX-2 enzymatic inhibition are used, with IC₅₀ values compared against control compounds .
- Antimicrobial activity : Substituents at the C3 position (e.g., phenoxy groups) improve membrane permeability. Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis or Gram-positive bacteria are standard .
Q. What strategies resolve contradictions in reported biological data?
Discrepancies often arise from assay conditions or impurity profiles. Solutions include:
- Reproducibility checks : Validate synthesis and purity via HPLC (>95%) and elemental analysis.
- Dose-response studies : Test multiple concentrations (e.g., 1–100 μM) to identify non-linear effects.
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like glycogen phosphorylase or bacterial enzymes, clarifying mechanistic inconsistencies .
Q. How can reaction mechanisms for C3-H functionalization be elucidated?
Mechanistic studies employ:
- Isotopic labeling : Deuterated solvents (e.g., D₂O) track proton transfer steps in visible-light reactions .
- Electron paramagnetic resonance (EPR) : Detects radical intermediates (e.g., CF₃•) generated during photoredox catalysis .
- DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) to identify rate-limiting steps, such as hydrogen abstraction or aryl-radical coupling .
Q. What are best practices for crystallographic refinement of this compound?
For accurate X-ray structures:
- Data collection : Use a Bruker APEX2 diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 193 K to minimize thermal motion .
- Refinement : Apply SHELXL with riding models for H-atoms (Uiso = 1.2–1.5Ueq). Restrain NH groups using DFIX commands to maintain bond lengths (N–H = 0.88 ± 0.01 Å) .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
